![molecular formula C24H27N3O2S B2443878 N-cyclopentyl-2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide CAS No. 901258-07-9](/img/structure/B2443878.png)
N-cyclopentyl-2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide
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Description
N-cyclopentyl-2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H27N3O2S and its molecular weight is 421.56. The purity is usually 95%.
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Scientific Research Applications
PET Tracers Development : This compound has been used in the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives. These derivatives are potential PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), a target of interest in various diseases (Gao, Wang, & Zheng, 2016).
Anticancer Agents : Certain derivatives of this compound have been synthesized and evaluated for their anticancer activity. For instance, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides showed promising results against specific cancer cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antibacterial Agents : Research has also been conducted on derivatives of this compound for their antibacterial properties. For instance, 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related derivatives were synthesized and found to have significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anticancer Screening : Other studies have focused on the synthesis of derivatives like 2-chloro N-aryl substitutedacetamide and their evaluation for anticancer activity against various human leukemic cell lines (Vinayak, Sudha, Lalita, & Kumar, 2014).
Computational and Pharmacological Evaluation : The computational and pharmacological potential of novel derivatives, including N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, has been researched for their toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Synthesis and Evaluation for Alzheimer's Disease : Derivatives like 1-(3-(1H-imidazol-1-yl)propyl)-3-(4-hydroxy-3-methoxyphenyl)thiourea have been synthesized and evaluated for potential detection of Alzheimer's disease prior to amyloid β aggregation (Brooks et al., 2015).
Anticonvulsant Activity : The compound and its derivatives have also been explored for anticonvulsant activity, with specific derivatives showing efficacy against seizures induced by maximal electroshock (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antimicrobial and Antioxidant Agents : Some studies focus on synthesizing and evaluating the antimicrobial and antioxidant properties of derivatives containing the base compound (Naraboli & Biradar, 2017).
properties
IUPAC Name |
N-cyclopentyl-2-[[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-16-10-12-17(13-11-16)22-24(30-15-21(28)25-19-7-3-4-8-19)27-23(26-22)18-6-5-9-20(14-18)29-2/h5-6,9-14,19H,3-4,7-8,15H2,1-2H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPPEYUFQAZMJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)acetamide |
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